

# A Head-to-Head Comparison of Commercial CCL27 ELISA Kits for Researchers

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## Compound of Interest

Compound Name: CCL27

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For researchers, scientists, and drug development professionals investigating the role of the chemokine **CCL27** in inflammation, immunology, and oncology, selecting a reliable and sensitive ELISA kit is paramount. **CCL27**, also known as CTACK, plays a crucial role in recruiting skin-homing memory T-lymphocytes and is implicated in various skin inflammatory diseases. Accurate quantification of this chemokine in biological samples is therefore essential for advancing research. This guide provides an objective comparison of several commercially available Human **CCL27** ELISA kits, supported by publicly available performance data.

## Performance Characteristics of CCL27 ELISA Kits

The following table summarizes the key performance characteristics of **CCL27** ELISA kits from various manufacturers. The data presented is compiled from the manufacturers' datasheets and should be considered as a guide. Independent validation is recommended for specific applications.

Manufacturer	Kit Name	Sensitivity	Assay Range (pg/mL)	Sample Types	Assay Time
R&D Systems	Human CCL27/CTAC K Quantikine ELISA Kit	4.68 pg/mL[1]	15.6 - 1,000[1]	Cell Culture Supernates, Serum, Plasma (EDTA, Heparin)[1]	4.5 hours[1]
Invitrogen	Human CTACK/CCL2 7 ELISA Kit	10 pg/mL	13.72 - 10,000	Serum, Plasma	4 hours 45 min
BosterBio	Human CCL27/CTAC K ELISA Kit PicoKine®	<10 pg/ml[2]	31.2 - 2,000[2]	Cell Culture Supernates, Cell Lysates, Serum, Plasma (Heparin, EDTA)[3]	Not specified
MULTI SCIENCES	Human CCL27/CTAC K ELISA Kit	1.85 pg/mL[4]	93.75 - 6,000[4]	Serum, Plasma, Cell Culture Supernatant, and other biological samples[4]	3.5 hours[4]

Note: The performance characteristics listed above are as reported by the manufacturers and may vary depending on the experimental conditions and sample matrix.

## Experimental Protocols

The following is a generalized protocol for a sandwich ELISA, based on the methodologies described for the kits listed. For precise instructions, always refer to the manual provided with

the specific kit.

## Principle of the Assay

These kits typically employ a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human **CCL27** is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any **CCL27** present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for human **CCL27** is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of **CCL27** bound in the initial step. The color development is stopped, and the intensity of the color is measured.

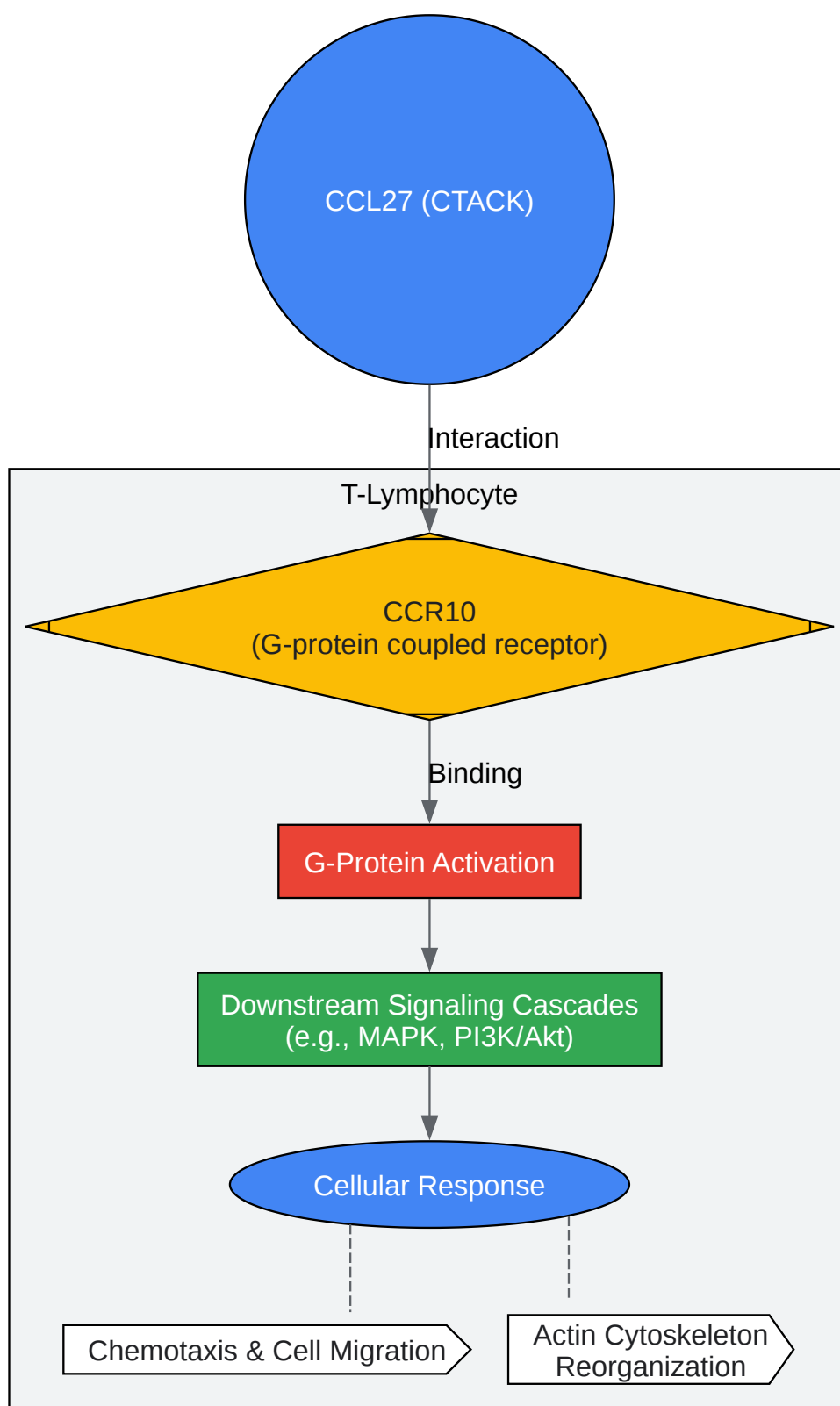
## General Procedure

- **Reagent Preparation:** Prepare all reagents, standards, and samples as directed in the kit manual.
- **Add Standards and Samples:** Add a specified volume of Assay Diluent to each well, followed by the addition of standards, controls, or samples to the appropriate wells. Cover the plate and incubate for the recommended time at room temperature (typically 2 hours).
- **Washing:** Aspirate each well and wash multiple times (usually 4 times) with the provided Wash Buffer.
- **Add Conjugate:** Add the enzyme-linked conjugate to each well. Cover the plate and incubate at room temperature for the specified time (often 2 hours).
- **Washing:** Repeat the aspiration and washing step.
- **Add Substrate:** Add the substrate solution to each well. Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.
- **Stop Reaction:** Add the Stop Solution to each well.
- **Read Plate:** Determine the optical density of each well using a microplate reader set to the appropriate wavelength (e.g., 450 nm).

- Calculation: Calculate the concentration of **CCL27** in the samples by comparing the O.D. of the samples to the standard curve.

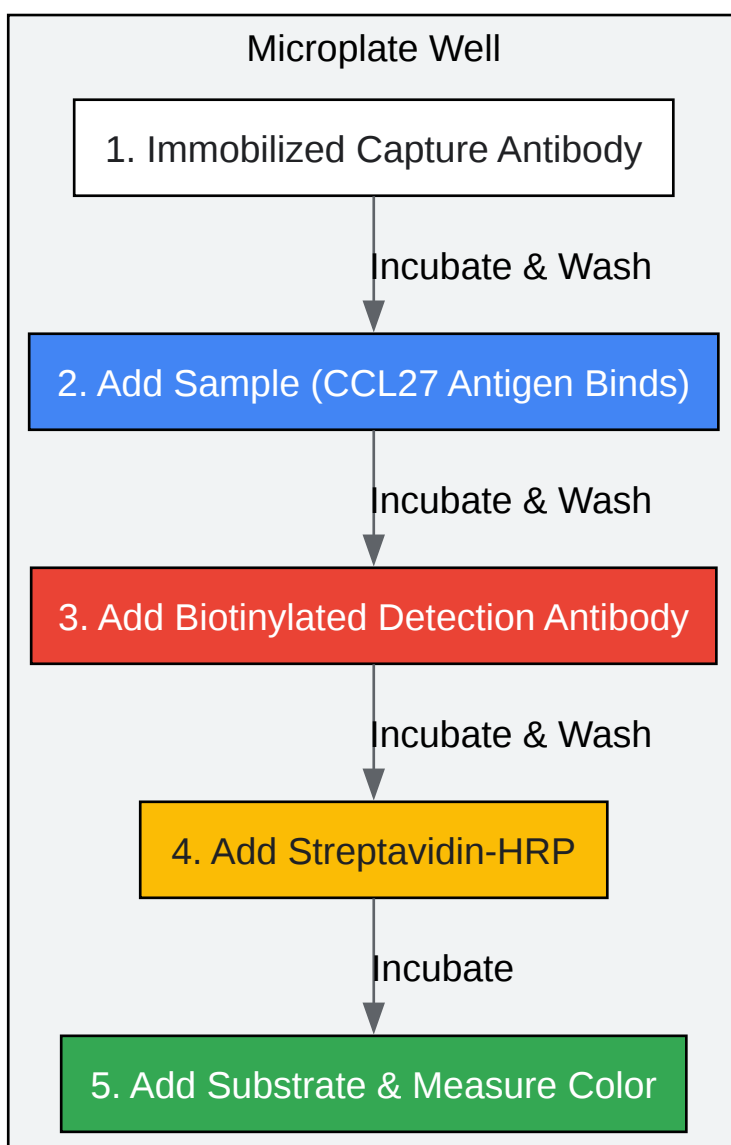
## Visualizing Key Processes

To better understand the biological context and the experimental procedure, the following diagrams illustrate the **CCL27** signaling pathway and a typical sandwich ELISA workflow.



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Caption: **CCL27** signaling pathway initiating T-lymphocyte chemotaxis.



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Caption: General workflow of a sandwich ELISA.

## Conclusion

The choice of a **CCL27** ELISA kit will depend on the specific requirements of the research, including the required sensitivity, the sample types to be analyzed, and the desired assay throughput. The R&D Systems Quantikine kit is well-cited and provides extensive validation data. The Invitrogen kit offers a broader detection range. The kits from BosterBio and MULTI SCIENCES present competitive sensitivity. Researchers are encouraged to review the

datasheets for each product thoroughly and consider performing a pilot experiment to validate the chosen kit in their specific experimental setup.

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